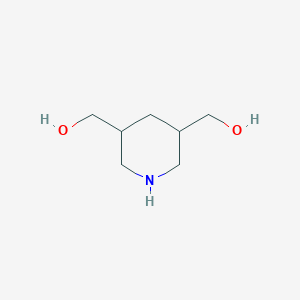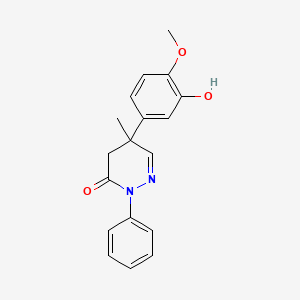
3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid is an organic compound with the molecular formula C14H18BrNO2 It is a derivative of benzoic acid, featuring a bromine atom at the third position and a 2-methylpiperidin-1-ylmethyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid typically involves multiple steps:
-
Bromination: : The starting material, 4-((2-methylpiperidin-1-yl)methyl)benzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the third position.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide, potassium thiolate, or amines.
-
Oxidation and Reduction: : The compound can be oxidized or reduced under specific conditions. For example, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
-
Coupling Reactions: : The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds. These reactions typically require palladium catalysts and appropriate ligands.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Coupling Reactions: Palladium acetate (Pd(OAc)2), triphenylphosphine (PPh3), and a base like potassium carbonate (K2CO3).
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Conversion of the carboxylic acid group to a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Coupling: Formation of biaryl or other coupled products.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid has several applications in scientific research:
-
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
-
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
-
Medicine: : Explored for its potential therapeutic applications. It may act as a lead compound in drug discovery programs targeting specific diseases.
-
Industry: : Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and other advanced materials for enhanced properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid depends on its specific application:
-
Biological Activity: : The compound may interact with specific molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity. Alternatively, it may bind to a receptor, modulating its signaling pathways.
-
Chemical Reactivity: : The bromine atom and the carboxylic acid group are key functional groups that determine the compound’s reactivity. The bromine atom can participate in substitution and coupling reactions, while the carboxylic acid group can undergo oxidation and reduction.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid can be compared with other similar compounds:
-
3-Bromo-4-methoxybenzoic acid: : This compound has a methoxy group instead of the 2-methylpiperidin-1-ylmethyl group. It is used in different synthetic applications and has distinct reactivity due to the presence of the methoxy group.
-
4-Bromo-3-methylbenzoic acid: : This compound features a methyl group at the third position and a bromine atom at the fourth position. It is used in the synthesis of various organic molecules and has different chemical properties compared to this compound.
-
This compound: : The presence of the 2-methylpiperidin-1-ylmethyl group imparts unique properties to the compound, making it suitable for specific applications in medicinal chemistry and materials science.
By comparing these compounds, researchers can identify the unique features and potential advantages of this compound in various applications.
Eigenschaften
CAS-Nummer |
1131594-59-6 |
|---|---|
Molekularformel |
C14H18BrNO2 |
Molekulargewicht |
312.20 g/mol |
IUPAC-Name |
3-bromo-4-[(2-methylpiperidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H18BrNO2/c1-10-4-2-3-7-16(10)9-12-6-5-11(14(17)18)8-13(12)15/h5-6,8,10H,2-4,7,9H2,1H3,(H,17,18) |
InChI-Schlüssel |
FLXTZNAJXZWZTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1CC2=C(C=C(C=C2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13079009.png)



![1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079028.png)



![5-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079038.png)
